N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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Overview
Description
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with a furan derivative in the presence of a Lewis acid catalyst.
Formation of the Oxolan-2-yl Group: The oxolan-2-yl group can be synthesized through the reaction of a suitable alcohol with an epoxide under acidic or basic conditions.
Final Coupling Reaction: The final step involves the coupling of the furan derivative with the oxolan-2-yl derivative in the presence of a suitable coupling agent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and nitrofurantoin share the furan ring structure and exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds such as chlorpromazine and chlorpheniramine contain the chlorophenyl group and have similar pharmacological properties.
Uniqueness
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific combination of the furan, chlorophenyl, and oxolan-2-yl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c17-13-4-1-3-12(9-13)16-7-6-15(20-16)11-18-10-14-5-2-8-19-14;/h1,3-4,6-7,9,14,18H,2,5,8,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSMPLUULVJWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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